molecular formula C9H13NO B1342828 5-(tert-Butyl)pyridin-2-ol CAS No. 1159819-76-7

5-(tert-Butyl)pyridin-2-ol

Cat. No.: B1342828
CAS No.: 1159819-76-7
M. Wt: 151.21 g/mol
InChI Key: LHRUDEBUIUHOFL-UHFFFAOYSA-N
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Description

5-(tert-Butyl)pyridin-2-ol is a pyridine derivative with a hydroxyl group at position 2 and a bulky tert-butyl substituent at position 5. The tert-butyl group (C(CH₃)₃) is electron-donating and sterically hindering, influencing solubility, acidity, and reactivity. Pyridin-2-ol derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and coordination capabilities .

Properties

IUPAC Name

5-tert-butyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRUDEBUIUHOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612698
Record name 5-tert-Butylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159819-76-7
Record name 5-tert-Butylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of pyridin-2-ol with tert-butyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridin-2-ol and tert-butyl halide (e.g., tert-butyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Procedure: The pyridin-2-ol is dissolved in the solvent, and the base is added. The tert-butyl halide is then introduced, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride or sodium amide can lead to the formation of substituted pyridines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydride, sodium amide, and other strong nucleophiles.

    Coupling Reactions: Boronic acids, palladium catalysts, and appropriate solvents.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyridines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)pyridin-2-ol is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities. It can serve as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit interesting biological properties.

Medicine: Research has explored the potential medicinal applications of this compound derivatives. These derivatives may possess pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it valuable for the production of various industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)pyridin-2-ol depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic properties of the metal center, leading to various catalytic or biological activities.

In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as enzymes, receptors, or nucleic acids. The tert-butyl group and hydroxyl functionality can modulate the compound’s binding affinity and selectivity for these targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : ~151.21 g/mol
  • Acidity (pKa) : Estimated ~7.2 (tert-butyl’s electron-donating effect raises pKa compared to unsubstituted pyridin-2-ol, which has a pKa of ~6.7).
  • Solubility : Enhanced solubility in organic solvents (e.g., THF, DCM) due to the hydrophobic tert-butyl group.

Comparison with Similar Pyridin-2-ol Derivatives

Structural and Physical Properties

The table below compares 5-(tert-Butyl)pyridin-2-ol with structurally related pyridin-2-ol derivatives, highlighting substituent effects:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) pKa* Solubility Profile
This compound tert-Butyl (C5) C₉H₁₃NO 151.21 ~7.2 High in organic solvents
5-(Trifluoromethyl)pyridin-2-ol CF₃ (C5) C₆H₄F₃NO 175.10 ~4.5 Moderate in polar aprotic
3-Nitro-5-(trifluoromethyl)pyridin-2-ol CF₃ (C5), NO₂ (C3) C₆H₃F₃N₂O₃ 208.09 ~3.8 Low aqueous solubility
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Methoxy (C5), Trimethylsilyl (C4) C₁₆H₁₉N₂O₂Si 323.43 N/A Lipophilic
5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol Dihydropyrrole (C5) C₁₀H₁₂N₂O 176.21 ~6.9 Moderate in polar solvents

*Note: pKa values are estimated based on substituent electronic effects. Electron-withdrawing groups (e.g., CF₃, NO₂) lower pKa, while electron-donating groups (e.g., tert-butyl) raise it .

Stability and Handling

  • tert-Butyl Derivatives : Generally stable under ambient conditions due to low reactivity of the tert-butyl group. Compatible with long-term storage in inert atmospheres.
  • Halogenated Derivatives (e.g., CF₃) : May require protection from moisture due to hydrolytic sensitivity .
  • Nitro Derivatives : Risk of thermal instability; storage at low temperatures recommended .

Biological Activity

5-(tert-Butyl)pyridin-2-ol is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tert-butyl group and a hydroxyl group. The presence of these functional groups imparts unique steric and electronic properties that influence its reactivity and interactions with biological targets.

Property Description
Molecular Formula C₉H₁₃N₁O
Molecular Weight 151.21 g/mol
Boiling Point 210 °C
Solubility Soluble in organic solvents like DMSO

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry, forming complexes with metal ions. This interaction can enhance the electronic properties of the metal center, leading to various catalytic or biological activities. In medicinal contexts, the compound may interact with enzymes, receptors, or nucleic acids, modulating their activity through its tert-butyl and hydroxyl functionalities.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been explored for its anticancer properties. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further development as chemotherapeutic agents. For example, compounds derived from this compound have shown promise in inhibiting tumor growth in preclinical models.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of this compound derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
  • Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that specific derivatives induced apoptosis through the activation of caspase pathways. These findings were reported in a comprehensive review focusing on structure-activity relationships (SAR) among pyridine derivatives .
  • Inflammation Model : In a study assessing the anti-inflammatory potential of pyridine derivatives, this compound was found to reduce pro-inflammatory cytokine levels in macrophage cultures, indicating its potential use in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Activity Notes
Pyridin-2-olLimited antimicrobial propertiesLacks tert-butyl group
5-Methylpyridin-2-olModerate anticancer activityDifferent steric effects due to methyl substitution
5-Ethylpyridin-2-olLower anti-inflammatory effectsEthyl group affects reactivity

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